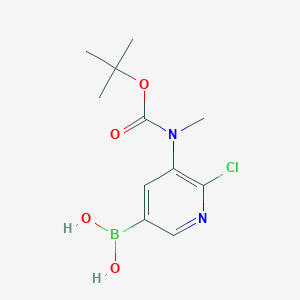

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid

Description

Properties

IUPAC Name |

[6-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O4/c1-11(2,3)19-10(16)15(4)8-5-7(12(17)18)6-14-9(8)13/h5-6,17-18H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGXJGMRBZVSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

N-BOC Protection: The methylamino group is protected using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine.

Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Boronic Acid Formation: The boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable base like potassium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents.

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of a base like potassium phosphate.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products

Substitution Reactions: Various substituted pyridine derivatives.

Coupling Reactions: Biaryl or styrene derivatives.

Deprotection Reactions: Free amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a boronic acid group, a chloropyridine ring, and a tert-butoxycarbonyl (BOC) protected methylamino group. These functional groups contribute to its utility as an intermediate in chemical synthesis and its potential biological activities.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its boronic acid moiety allows it to participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in drug candidates .

- Cancer Treatment : It is investigated for use in boron neutron capture therapy (BNCT). The boronic acid group can interact with biomolecules, potentially enhancing the efficacy of drugs targeting cancer cells .

2. Biological Applications

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by mimicking the tetrahedral transition state of substrate binding. This mechanism can be exploited to design inhibitors for various enzymes implicated in disease processes .

- Antimicrobial Properties : Studies have shown that boronic acid derivatives exhibit antimicrobial activity against various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

3. Material Science

- Advanced Materials Production : The compound is used in synthesizing polymers and electronic components due to its unique reactivity and ability to form stable complexes .

| Compound | Activity Type | Target Organism/Pathway | Reference |

|---|---|---|---|

| B5 | Anticancer | Prostate cancer cells | |

| B7 | Antimicrobial | Staphylococcus aureus | |

| This compound | Enzyme Inhibitor | Serine Proteases |

Table 2: Synthesis Approaches for Boronic Acids

Case Studies

Case Study 1: Boron Neutron Capture Therapy

Research has demonstrated that compounds like this compound can enhance the delivery of boron into tumor cells through amino acid transporters. This approach has shown promise in improving the effectiveness of BNCT, leading to higher survival rates in glioblastoma patients .

Case Study 2: Antimicrobial Efficacy

A series of boronic compounds were tested for their antimicrobial properties. Among them, derivatives similar to this compound exhibited significant inhibition zones against pathogens like Escherichia coli and Candida albicans, indicating their potential as therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. In biological applications, the boronic acid group can interact with biomolecules, such as enzymes or receptors, through reversible covalent bonding, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 3-(N-BOC-N-Methylamino)benzoic acid

- 2-(N-BOC-N-Methylamino)-3-picoline

- 4-(N-BOC-N-Methylamino)cyclohexanol

Uniqueness

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid is unique due to the combination of its boronic acid group, chloropyridine ring, and BOC-protected methylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features also enable specific interactions with biological targets, enhancing its potential in medicinal chemistry and drug development.

Biological Activity

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, enhancing its interaction with biological targets. The presence of the N-BOC (tert-butoxycarbonyl) group and the N-methylamino group contributes to its pharmacological profile.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties.

- Mechanism of Action : The compound acts as a proteasome inhibitor, disrupting protein degradation pathways crucial for cancer cell survival. Studies have shown that it can induce cell cycle arrest at the G2/M phase in multiple myeloma (MM) cell lines, leading to growth inhibition .

- Case Study : In vitro studies demonstrated that this compound has an IC50 value of approximately 6.66 nM against RPMI-8226 MM cells, indicating potent antiproliferative activity. Notably, it showed efficacy against bortezomib-resistant cell lines, suggesting its potential as a second-line treatment for resistant cancers .

| Cell Line | IC50 (nM) |

|---|---|

| RPMI-8226 | 6.66 |

| U266 | 4.31 |

| KM3/BTZ | 8.98 |

Antibacterial Activity

The antibacterial properties of boronic acids have been well-documented.

- Inhibition of β-lactamases : The compound has been shown to inhibit class C β-lactamases effectively, which are responsible for antibiotic resistance in many Gram-negative bacteria. It binds covalently to serine residues in the active site of these enzymes .

- Case Study : A derivative of this compound demonstrated an inhibitory constant (Ki) of 0.004 µM against resistant bacterial strains, highlighting its potential in treating nosocomial infections .

Antiviral Activity

Boronic acids also exhibit antiviral properties through their interaction with viral proteins.

- Mechanism : The ability of boronic acids to form complexes with glycan structures on viral surfaces enhances their antiviral efficacy. This property allows them to target pathogens effectively while overcoming drug resistance mechanisms .

Pharmacokinetic Properties

Pharmacokinetic studies have revealed that this compound can be administered intravenously, although optimization is needed to improve its concentration at therapeutic targets .

Q & A

Q. What are the standard synthetic routes for preparing 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid?

The synthesis typically involves sequential functionalization of a pyridine scaffold. A common approach is:

- Step 1: Introduction of the BOC-protected methylamino group via nucleophilic substitution or palladium-catalyzed coupling.

- Step 2: Chlorination at the 2-position using reagents like POCl₃ or NCS (N-chlorosuccinimide).

- Step 3: Installation of the boronic acid group via Miyaura borylation (e.g., using bis(pinacolato)diboron and a Pd catalyst) .

Key characterization techniques include ¹H/¹³C NMR (to confirm BOC protection and substitution patterns), HPLC for purity assessment, and mass spectrometry for molecular weight verification .

Q. How should this compound be stored and handled to ensure stability?

- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic acid group. Desiccate to avoid moisture absorption .

- Handling: Use in a chemical fume hood with PPE (gloves, lab coat, safety goggles). Avoid contact with skin/eyes; rinse immediately with water if exposed .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy: ¹H NMR to identify aromatic protons and BOC group signals (e.g., tert-butyl at ~1.3 ppm). ¹¹B NMR can confirm boronic acid presence (~30 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks.

- Infrared (IR) Spectroscopy: Detect BOC carbonyl stretches (~1680–1720 cm⁻¹) and B–O bonds (~1340 cm⁻¹) .

Advanced Research Questions

Q. How does the steric bulk of the BOC group influence Suzuki-Miyaura coupling efficiency?

The BOC group introduces steric hindrance, which can slow transmetallation steps in cross-coupling reactions. To optimize:

- Use bulky phosphine ligands (e.g., SPhos or XPhos) to enhance catalytic activity.

- Increase reaction temperature (e.g., 80–100°C) and prolong time (12–24 hours) .

- Screen solvents (e.g., toluene/EtOH mixtures) to balance solubility and reactivity. Contradictions in yield data across studies may arise from differences in substrate ratios or catalyst loading .

Q. What strategies mitigate boronic acid protodeboronation during reactions?

Q. How can competing reactivity between the chloro and boronic acid groups be managed?

- Selective Activation: Use PdCl₂(dppf) as a catalyst to favor coupling at the boronic acid site over displacement of the chloride.

- Sequential Functionalization: Perform cross-coupling first, then exploit the chloro group for further derivatization (e.g., amination) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cross-coupling reactions: How to troubleshoot?

- Catalyst Source: Commercial Pd catalysts vary in activity; use freshly opened batches.

- Oxygen Sensitivity: Degassed solvents and inert atmospheres are critical.

- Substrate Purity: Characterize starting materials via HPLC to rule out impurities .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.